molecular formula C15H11ClIN3O2 B11794402 5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine

5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11794402
M. Wt: 427.62 g/mol
InChI Key: LFQCPPPVKJMXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a scaffold of significant interest in medicinal chemistry for developing novel anticancer agents . The 1,3,4-oxadiazole pharmacophore is recognized for its ability to confer thermal and metabolic stability, favorable lipophilicity profiles, and to act as a flat aromatic linker that can facilitate interaction with biological targets . This compound is engineered with a 4-chlorobenzyl ether group and an iodine substituent on its phenyl ring, modifications that are strategically designed to influence its electronic properties, binding affinity, and overall bioavailability for biological evaluation. The primary research application of this compound is in the field of oncology, particularly in the synthesis and screening of new molecules with potential antiproliferative activity . The 1,3,4-oxadiazole scaffold is known to exhibit its anticancer effects through multiple mechanism-based approaches, including the inhibition of key enzymes and proteins that are critical for cancer cell survival and proliferation . Research on analogous compounds indicates potential mechanisms such as the inhibition of thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and tubulin polymerization, which can lead to cell cycle arrest and apoptosis . Its structural features make it a valuable intermediate for researchers designing hybrid pharmacophores to develop targeted therapies and for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity against various cancer cell lines . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C15H11ClIN3O2

Molecular Weight

427.62 g/mol

IUPAC Name

5-[4-[(4-chlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H11ClIN3O2/c16-11-4-1-9(2-5-11)8-21-13-6-3-10(7-12(13)17)14-19-20-15(18)22-14/h1-7H,8H2,(H2,18,20)

InChI Key

LFQCPPPVKJMXSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with an ester in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the oxadiazole ring.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable nucleophile with 4-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the oxadiazole ring or the aromatic rings. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. For example, the iodine atom can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C15H11ClIN3O2
  • Molecular Weight : 427.62 g/mol
  • CAS Number : 1706445-19-3

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis and evaluation of related oxadiazole derivatives have shown promising results against various cancer cell lines:

  • Synthesis and Evaluation : A study synthesized a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues that demonstrated significant anticancer activity against several cell lines, including SNB-19 and NCI-H460 . The compound's design was inspired by known tubulin inhibitors, indicating its potential mechanism of action through microtubule disruption.
  • Molecular Docking Studies : Molecular docking studies indicated that these compounds displayed efficient binding to the active site of the tubulin–combretastatin A4 complex, suggesting a similar mechanism to established anticancer drugs .

Antimicrobial and Antioxidant Activities

The broader class of 1,3,4-oxadiazole derivatives, which includes 5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine, has been explored for antimicrobial and antioxidant properties:

  • Antimicrobial Activity : Research on various oxadiazole derivatives has shown that they possess significant antibacterial and antifungal activities. For example, compounds have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, with some showing comparable efficacy to first-line antibiotics .
  • Antioxidant Properties : The antioxidant capabilities of oxadiazole derivatives have also been investigated, revealing their potential to scavenge free radicals and protect against oxidative stress .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of oxadiazole derivatives, several compounds were assessed using the National Cancer Institute's protocol against multiple cancer cell lines. Notably, one derivative demonstrated a potent growth inhibition rate (PGI) of 65.12% at a concentration of 10 µM against SNB-19 cells . This highlights the compound's potential as a lead structure for further development.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of substituted oxadiazoles. The presence of various substituents at specific positions on the oxadiazole ring significantly influenced biological activity. For instance, modifications at the second and fifth positions enhanced both anticancer and antimicrobial activities . This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic profiles.

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain kinases or as a ligand for specific receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues in 1,3,4-Oxadiazole Derivatives

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazol-2-amine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activity (IC50/µM) Reference
Target Compound 4-((4-Cl-Benzyl)oxy)-3-I-phenyl C₁₅H₁₂ClIN₃O₂ 476.63 Not Reported -
5-[(4-Cl-Ph)methyl]-1,3,4-oxadiazol-2-amine 4-Cl-Benzyl C₉H₈ClN₃O 209.63 Antimicrobial (High Activity)
Compound 118 (N-(4-Cl-Benzylidene)-5-(pyridin-3-yl)-oxadiazol-2-amine) 4-Cl-Benzylidene, Pyridin-3-yl C₁₄H₁₀ClN₅O 299.71 Cytotoxic (1.1–1.5)
5-(4-((3-F-Bz)oxy)phenyl)-1,3,4-oxadiazol-2-amine 4-((3-F-Bz)oxy)phenyl C₁₅H₁₂FN₃O₂ 293.27 Not Reported

Key Observations :

  • Halogen Effects : Chlorine substitution (e.g., in Compound 118 and 6AX ) correlates with antimicrobial and cytotoxic activities. The iodine in the target compound may enhance steric interactions or halogen bonding but increases molecular weight.
  • Biological Activity : Compound 118’s IC50 (1.1–1.5 µM) highlights the oxadiazole scaffold’s role in cytotoxicity . The target compound’s activity remains unstudied but may align with these trends.

Thiadiazole Analogues

Replacing the oxadiazole oxygen with sulfur (e.g., (E)-N-(4-Cl-Benzylidene)-5-(4-Me-Ph)-1,3,4-thiadiazol-2-amine) shifts biological profiles. Thiadiazoles exhibit fungicidal and insecticidal activities , suggesting that the oxadiazole-thiadiazole distinction critically affects target specificity.

Physicochemical and Drug-Likeness Properties

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight LogP (Estimated) H-Bond Donors H-Bond Acceptors Lipinski Compliance
Target Compound 476.63 ~3.5 1 5 Violates (MW >500)
N-(Substituted Ph)-5-(Trimethoxyphenyl)-oxadiazol-2-amine ~350–400 <5 1 6–7 Compliant
5-(4-Me-Ph)-1,3,4-oxadiazol-2-amine 175.20 2.1 1 3 Compliant

Key Observations :

  • However, its moderate LogP (~3.5) and hydrogen-bonding capacity may mitigate this issue.
  • Trimethoxyphenyl derivatives comply with drug-likeness rules, emphasizing the need for structural optimization in the target compound.

Biological Activity

5-(4-((4-Chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. The unique structural features of this compound, including the presence of a 4-chlorobenzyl group and a 3-iodophenyl moiety, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound based on existing literature, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C₁₅H₁₃ClN₄O, with a molecular weight of approximately 336.17 g/mol. Its structure can be represented as follows:

Property Details
CAS Number 1706445-19-3
Molecular Formula C₁₅H₁₃ClN₄O
Molecular Weight ~336.17 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : The initial step involves the reaction of appropriate precursors to form the oxadiazole ring.
  • Substitution Reactions : Subsequent substitution reactions introduce the chlorobenzyl and iodo groups into the structure.
  • Purification : The final product is purified through recrystallization or chromatography to obtain high purity.

Biological Activities

Compounds within the oxadiazole family have been associated with various biological activities, including:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and possess antifungal activity . The specific antimicrobial efficacy of this compound remains to be quantitatively assessed.

Anticancer Potential

Oxadiazoles have also been investigated for their anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines . The mechanism often involves interference with cellular signaling pathways or induction of apoptosis.

Enzyme Inhibition

Studies on related oxadiazole compounds suggest potential as enzyme inhibitors. For example, some derivatives have shown inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis critical for cancer cell proliferation . It is plausible that this compound may exhibit similar enzyme inhibitory activities.

The biological activity of this compound can be attributed to:

  • Interaction with Biological Targets : The unique substituents may facilitate binding to specific receptors or enzymes.
  • Modulation of Signaling Pathways : By affecting key signaling pathways in cells, oxadiazoles can alter cellular responses leading to therapeutic effects.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that oxadiazoles can induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of oxadiazoles for their biological activities:

  • A study reported that certain oxadiazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Another investigation highlighted the anticancer properties of oxadiazoles in inhibiting tumor growth in vitro and in vivo models .

Q & A

Q. What are the recommended synthetic routes for 5-(4-((4-chlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazide derivatives with appropriate carbonyl precursors. Key steps include:

  • Oxidation : Use potassium permanganate (KMnO₄) in acidic conditions to introduce oxadiazole rings .
  • Substitution : Halogenation (e.g., iodine introduction) requires controlled stoichiometry to avoid over-substitution .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) improves purity. Yields typically range from 45–65%, depending on iodine’s steric and electronic effects .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., iodophenyl and chlorobenzyl groups). Aromatic protons appear as multiplet signals at δ 6.8–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 532.94) and fragmentation patterns. For example, loss of I⁻ (m/z 406) confirms iodine presence .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves hydrogen-bonding networks (e.g., N–H⋯N interactions) critical for stability .

Q. How is preliminary biological activity screened for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. IC₅₀ values <50 µM suggest potency .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) require ATP-concentration optimization to avoid false negatives .

Advanced Research Questions

Q. How can reaction optimization address low yields during iodine substitution?

Methodological Answer:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in aromatic iodination .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance iodine solubility, reducing side products .
  • Kinetic Analysis : Monitor reaction progress via TLC (Rf = 0.3 in 3:7 EtOAc:hexane) to terminate at maximal intermediate conversion .

Q. What experimental designs resolve contradictions in reported biological activities of similar oxadiazole derivatives?

Methodological Answer:

  • Dose-Response Curves : Use 8-point dilutions (1 nM–100 µM) to differentiate true activity from assay noise .
  • Structural Analog Comparison : Test derivatives with varying substituents (e.g., fluoro vs. chloro) to isolate electronic effects. For example, iodine’s steric bulk may reduce membrane permeability vs. smaller halogens .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics?

Methodological Answer:

  • Animal Models : Use Sprague-Dawley rats (n=6/group) for bioavailability studies. Administer 10 mg/kg orally and intravenously; collect plasma at 0, 1, 2, 4, 8, 24 h .
  • Analytical Validation : LC-MS/MS quantifies plasma concentrations (LLOQ = 1 ng/mL). Monitor metabolites (e.g., deiodinated products) .

Q. What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). The oxadiazole ring’s electron-deficient nature favors π-π stacking with tyrosine residues .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) >3 Å indicates poor target retention .

Q. How can environmental impact assessments guide safe handling protocols?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure 28-day degradation in sludge. <10% degradation indicates persistence, requiring containment .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h LC₅₀) identifies hazardous thresholds. EC₅₀ <1 mg/L mandates stringent waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.